(2-Methoxyquinolin-3-yl)methanol
Overview
Description
“(2-Methoxyquinolin-3-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “(2-Methoxyquinolin-3-yl)methanol” consists of a quinoline ring with a methoxy group at the 2-position and a methanol group at the 3-position . The InChI code for this compound is 1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methoxyquinolin-3-yl)methanol” is a powder with a molecular weight of 189.21 . Its melting point is between 78-80°C .Scientific Research Applications
Synthesis of Quinoline Derivatives
A key application of (2-Methoxyquinolin-3-yl)methanol involves its use in the synthesis of various quinoline derivatives. For instance, Kumar et al. (2007) demonstrated the synthesis of 4-alkoxy-2-aryl-quinolines and flavones via oxidative cyclization of 2′-amino and 2′-hydroxychalcones using FeCl3·6H2O–methanol under mild conditions (Kumar & Perumal, 2007). Additionally, the Cannizzaro reaction of 2-chloro-3-formylquinolines was explored by Kumar et al. (2012), leading to the formation of 2-methoxyquinolin-3-yl-methanols among other products (Kumar, Shankar, & Rajendran, 2012).
Photophysical Properties Study
The study of photophysical properties is another significant application. Khoza et al. (2012) synthesized 2-aryl-6,8-dibromo-4-methoxyquinolines and investigated their absorption and fluorescence properties, contributing to the understanding of their photophysical behaviors (Khoza et al., 2012).
Development of Antitubercular Agents
In the realm of medicinal chemistry, Thomas et al. (2011) synthesized new series of quinoline-4-yl-1,2,3-triazoles using a 2-methoxyquinoline derivative as an intermediate. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in antitubercular therapy (Thomas et al., 2011).
Fluorescent Labeling Reagent in Biomedical Analysis
Hirano et al. (2004) highlighted the use of a 6-methoxyquinoline derivative as a novel fluorophore in biomedical analysis, showcasing its strong fluorescence and stability in various conditions, which is essential for sensitive and accurate detection in biological systems (Hirano et al., 2004).
Antibacterial and Anti-biofilm Activity
Labena et al. (2020) explored the antibacterial and antibiofilm activities of acridin-2-yl(phenyl) methanones, synthesized from 2-chloro-6-methoxyquinolin-3-yl derivatives. Their broad-spectrum antibacterial and antibiofilm activities suggest potential applications in combating bacterial infections (Labena et al., 2020).
Selective Fluorescent Chemosensor for Metal Ions
Tang et al. (2008) designed an 8-hydroxyquinoline-based chemosensor with a semirigid structure that exhibited specific and enhanced fluorescence in the presence of Cd(2+), demonstrating the utility of quinoline derivatives in the selective detection of metal ions (Tang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2-methoxyquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUULGZQZCRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-3-yl)methanol | |
CAS RN |
1038969-22-0 | |
Record name | (2-methoxyquinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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